molecular formula C18H21N5O2 B15115443 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15115443
M. Wt: 339.4 g/mol
InChI Key: AUSNGSZSBXYQHP-UHFFFAOYSA-N
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Description

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative.

    Benzylation: The pyrrolidinone ring is then benzylated using benzyl bromide in the presence of a base.

    Triazole formation: The benzylated pyrrolidinone is reacted with an azide to form the triazole ring via a Huisgen cycloaddition reaction.

    Carboxamide formation: Finally, the triazole derivative is reacted with an appropriate isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-1,2,3-triazole derivatives: These compounds share the triazole ring and benzyl group but differ in other substituents.

    Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring but different substituents on the ring.

Uniqueness

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the triazole ring, benzyl group, and pyrrolidinone ring

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-prop-2-enyltriazole-4-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-2-8-19-18(25)16-13-23(21-20-16)12-15-9-17(24)22(11-15)10-14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2,(H,19,25)

InChI Key

AUSNGSZSBXYQHP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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